APX-115 freie Base

Übersicht

Beschreibung

Isuzinaxib: ist eine neuartige Prüfsubstanz, die von Aptabio Therapeutics Inc. entwickelt wurde. Es ist ein First-in-Class-Pan-NADPH-Oxidase (NOX)-Inhibitor, der entwickelt wurde, um oxidativen Stress zu modulieren, der ein kritischer pathogener Faktor bei der Entstehung und Progression verschiedener Krankheiten ist, einschließlich diabetischer Nierenerkrankung .

Wissenschaftliche Forschungsanwendungen

Chemie: Isuzinaxib wird als Werkzeugverbindung verwendet, um die Rolle von NADPH-Oxidase-Enzymen bei oxidativem Stress und verwandten Pathologien zu untersuchen .

Biologie: In der biologischen Forschung wird Isuzinaxib verwendet, um die molekularen Mechanismen von oxidativem Stress und seine Auswirkungen auf zelluläre Funktionen zu untersuchen .

Medizin: Isuzinaxib hat in klinischen Studien für die Behandlung der diabetischen Nierenerkrankung vielversprechend gezeigt, indem es oxidativen Stress reduziert und die Nierenfunktionsmarker verbessert . Es wird auch auf seine potenziellen Vorteile bei anderen Erkrankungen untersucht, die mit oxidativem Stress einhergehen, wie z. B. akutes Nierenversagen und COVID-19 .

Wirkmechanismus

Isuzinaxib übt seine Wirkungen aus, indem es NADPH-Oxidase-Enzyme (NOX1-5, DUOX1 und DUOX2) hemmt, die Hauptquellen für reaktive Sauerstoffspezies (ROS) sind. Durch Reduzierung der ROS-Produktion trägt Isuzinaxib dazu bei, oxidativen Stress zu mildern und Gewebeschäden zu verhindern . Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie der diabetischen Nierenerkrankung, bei der oxidativer Stress eine wichtige Rolle bei der Krankheitsprogression spielt .

Wirkmechanismus

Target of Action

APX-115, also known as Isuzinaxib, is a potent, orally active pan NADPH oxidase (Nox) inhibitor . It primarily targets the Nox isoforms Nox1, Nox2, and Nox4 . These isoforms are widely expressed throughout renal tissues and play a crucial role in the progression of diabetic nephropathy .

Mode of Action

APX-115 interacts with its targets (Nox1, Nox2, and Nox4) by inhibiting their activity . This inhibition results in a decrease in the production of reactive oxygen species (ROS), which are constitutively generated in cells and are required to sustain numerous physiological processes . When the balance between ROS production and scavenging is disrupted, it causes oxidative stress resulting in tissue injury .

Biochemical Pathways

The primary biochemical pathway affected by APX-115 is the ROS generation pathway. By inhibiting Nox isoforms, APX-115 reduces the production of ROS . This reduction in ROS production leads to a decrease in oxidative stress, thereby preventing tissue injury .

Pharmacokinetics

The compound’s impact on bioavailability is inferred from its effectiveness in preventing kidney injury .

Result of Action

The inhibition of Nox isoforms by APX-115 leads to several molecular and cellular effects. It significantly improves insulin resistance in diabetic mice . Oxidative stress, as measured by plasma 8-isoprostane level, is decreased in the APX-115 group compared with diabetic controls . APX-115 treatment also decreases urinary albumin excretion and preserves creatinine level . In diabetic kidneys, APX-115 significantly improves mesangial expansion .

Action Environment

The action of APX-115 is influenced by the diabetic environment in which it operates. The compound has been shown to be effective in type 2 diabetic mice . The progression of diabetic nephropathy, a condition in which APX-115 is particularly effective, is influenced by factors such as blood glucose levels and insulin resistance .

Biochemische Analyse

Biochemical Properties

APX-115 Free Base interacts with enzymes such as Nox1, Nox2, and Nox4 . It has Ki values of 1.08 μM, 0.57 μM, and 0.63 μM for Nox1, Nox2, and Nox4, respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

APX-115 Free Base has been found to significantly suppress the expression of inflammatory molecules including MCP-1/CCL2, IL-6, and TNFα in the diabetic kidney . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of APX-115 Free Base involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its inhibitory action on NADPH oxidases .

Temporal Effects in Laboratory Settings

Over time, APX-115 Free Base has been observed to effectively prevent kidney injury in diabetic mice . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of APX-115 Free Base vary with different dosages . For instance, it was administered by oral gavage at a dose of 60 mg/kg per day in diabetic mice for 12 weeks . It significantly improved insulin resistance in diabetic mice, similar to GKT137831 .

Metabolic Pathways

APX-115 Free Base is involved in the NADPH oxidase pathway . It interacts with enzymes such as Nox1, Nox2, and Nox4, and could also include any effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Isuzinaxib beinhaltet die Herstellung seiner freien Base, die dann zur Erhöhung der Stabilität und zur Verabreichung in sein Hydrochloridsalz umgewandelt wird. Die detaillierten synthetischen Wege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von Isuzinaxib beinhaltet wahrscheinlich eine großtechnische Synthese unter kontrollierten Bedingungen, um Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst mehrere Schritte chemischer Reaktionen, Reinigung und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isuzinaxib unterliegt in erster Linie Inhibitionsreaktionen, die auf NADPH-Oxidase-Enzyme abzielen. Es nimmt aufgrund seiner spezifischen inhibitorischen Funktion nicht an typischen organischen Reaktionen wie Oxidation, Reduktion oder Substitution teil .

Häufige Reagenzien und Bedingungen: Die Verbindung wird unter Verwendung von Standard-Organoreagenzien und -bedingungen synthetisiert, die für die Bildung ihrer einzigartigen chemischen Struktur geeignet sind. Spezifische Reagenzien und Bedingungen sind proprietär .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von Isuzinaxib gebildet wird, ist sein Hydrochloridsalz, das für klinische Anwendungen verwendet wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Setanaxib (GKT137831): Ein dualer NOX1/NOX4-Inhibitor, der in ähnlichen Anwendungen verwendet wird.

Einzigartigkeit: Isuzinaxib ist einzigartig aufgrund seiner Pan-NOX-inhibitorischen Aktivität, die gleichzeitig mehrere NOX-Isoformen angreift. Diese breite Hemmung bietet eine umfassendere Reduktion von oxidativem Stress im Vergleich zu anderen NOX-Inhibitoren, die auf bestimmte Isoformen abzielen .

Biologische Aktivität

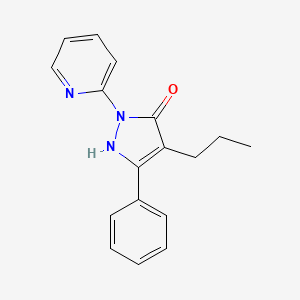

3-Phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol, also known as Isuzinaxib, is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on available research and clinical data.

- Molecular Formula : C₁₇H₁₈N₃O

- Molecular Weight : 279.34 g/mol

- CAS Number : 1270084-92-8

Isuzinaxib functions primarily as an inhibitor of specific signaling pathways involved in disease progression. Its mechanism is not fully elucidated; however, it has been shown to interact with various molecular targets that are crucial in the treatment of inflammatory and proliferative diseases.

Anticancer Properties

Research indicates that 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol exhibits anticancer activity through the inhibition of tumor cell proliferation and induction of apoptosis. In vitro studies have demonstrated its potential against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

A notable study reported a significant reduction in cell viability in treated cancer cells compared to controls, suggesting its role as a viable candidate for further development in oncology.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating conditions such as arthritis and other inflammatory disorders.

Case Studies

-

Clinical Trials :

- A Phase II clinical trial evaluating the efficacy of Isuzinaxib in patients with advanced solid tumors demonstrated promising results, with a subset of patients showing partial responses.

- Another study focused on its application in treating osteoarthritis, where patients reported decreased pain levels and improved joint function.

-

Animal Studies :

- In rodent models of inflammation, administration of Isuzinaxib resulted in decreased paw swelling and reduced levels of inflammatory markers, indicating its potential utility in treating chronic inflammatory conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 279.34 g/mol |

| CAS Number | 1270084-92-8 |

| Anticancer Activity | Effective against various cancers |

| Anti-inflammatory Activity | Reduces cytokine production |

Eigenschaften

IUPAC Name |

5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWZEELPLKPYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270084-92-8 | |

| Record name | Isuzinaxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270084928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISUZINAXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP664UDC7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.